Regioisomeric Differentiation: 3‑ vs. 4‑Piperidine Substitution in IDO Inhibitors
The 3‑substituted target compound (CAS 2034579‑59‑2) is explicitly disclosed as an active IDO inhibitor in US Patent 12,576,087, while the 4‑substituted regioisomer (CAS 1448056‑95‑8) is absent from the same patent’s exemplified compounds [1]. In the broader patent family, 3‑aryloxypiperidine‑pyrazole hybrids achieve IDO1 IC50 values ranging from 10 nM to 200 nM, whereas 4‑aryloxy analogs show markedly reduced activity (IC50 > 1 µM) due to suboptimal orientation of the pyrazine‑2‑yloxy group [2]. This regioisomeric preference is attributed to a conserved hydrogen‑bond network between the pyrazine nitrogen and the heme‑propionate of IDO1, which is disrupted when the substituent is moved to the 4‑position [2].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10–200 nM (3‑aryloxypiperidine‑pyrazole class) |
| Comparator Or Baseline | >1 µM (4‑aryloxypiperidine‑pyrazole analogs) |
| Quantified Difference | ≥10‑fold loss in potency for the 4‑substituted regioisomer |
| Conditions | Recombinant human IDO1 enzyme assay; L‑tryptophan substrate |
Why This Matters
Procurement of the incorrect regioisomer would require ≥10‑fold higher compound concentrations to achieve comparable target engagement, invalidating screening campaigns and lead‑optimization studies.
- [1] Merck Sharp & Dohme LLC. Aryloxypiperidine pyrazole compounds as indoleamine 2,3‑dioxygenase inhibitors. US Patent 12,576,087 B2, 2026. View Source
- [2] Yu, W. et al. Arylalkyl pyrazole compounds as indoleamine 2,3‑dioxygenase inhibitors. US Patent Application US 2021/0380572 A1, 2021. (Class‑level SAR data for 3‑ vs. 4‑aryloxypiperidine scaffolds.) View Source
